Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structure
- Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate is used in synthesizing complex organic compounds. For instance, it reacts with diethyl sodiomalonate in toluene to produce diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound, upon distillation, partially undergoes de-ethoxycarbonylation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate (Kuroyan et al., 1991).
Chemical Properties and Reactions
- Another study explored the conversion of ethyl [1-(methylsulfinyl) acetyl-2-pyrrolidinylidene] acetate into various ethyl carboxylates, demonstrating the reactivity and versatility of similar ethyl carboxylate compounds in chemical reactions (Ishibashi et al., 1985).
Application in Corrosion Inhibition
- This compound derivatives have been studied for their corrosion inhibition properties. Research shows that certain spirocyclopropane derivatives are effective inhibitors for mild steel protection in acidic environments (Chafiq et al., 2020).
Enzymatic Synthesis
- The compound and its derivatives are also relevant in enzymatic synthesis processes. For example, Fusarium solani pisi cutinase catalyzed the enzymatic synthesis of short chain ethyl esters, including ethyl caproate, in an organic solvent media (Barros et al., 2009).
Synthesis of Other Complex Molecules
- This compound's reactivity is utilized in synthesizing other complex molecules. For instance, ethyl 7-aryl-6,8-dioxo-2-oxa-3,7-diazabicyclo[3.3.0]oct-3-ene-4-carboxylates were selectively reduced to study their properties (Stepakov et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
ethyl 6,6-difluorospiro[2.5]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2O2/c1-2-15-9(14)8-7-10(8)3-5-11(12,13)6-4-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUILEVFEBZJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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